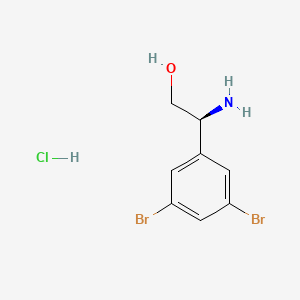

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of two bromine atoms on the phenyl ring, an amino group, and an alcohol group, making it a versatile molecule for chemical synthesis and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dibromobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then subjected to amination using a chiral amine source to introduce the amino group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to an amine.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dehalogenated or aminated products.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

The compound carries several hazard statements indicating potential health risks:

| Hazard Statements | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust |

| H315: Causes skin irritation | P280: Wear protective gloves |

| H319: Causes serious eye irritation | P305: If in eyes, rinse cautiously |

Medicinal Chemistry

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is studied for its potential therapeutic effects. Research has indicated that compounds with similar structures may exhibit activity against various diseases, including cancer and neurodegenerative disorders. The dibromophenyl group enhances the biological activity of the compound by facilitating interactions with biological targets.

Pharmacological Studies

Case studies have demonstrated the utility of this compound in pharmacological research. For instance, it has been used to investigate mechanisms of action in receptor binding assays, contributing to the understanding of drug-receptor interactions. Specific studies have shown that derivatives of this compound can modulate neurotransmitter systems, which are crucial for developing treatments for conditions such as depression and anxiety.

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced pharmacological properties. Researchers have explored various synthetic pathways to modify its structure for improved efficacy and reduced toxicity.

Biochemical Research

In biochemical assays, this compound has been utilized to study enzyme inhibition and activation processes. Its ability to interact with specific enzymes makes it a valuable tool for elucidating metabolic pathways and developing enzyme inhibitors that can serve as therapeutic agents.

Case Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal investigated the effects of this compound on serotonin receptors. The findings suggested that the compound could enhance serotonin signaling, providing insights into its potential use as an antidepressant.

Case Study 2: Anticancer Activity

Another significant study explored the anticancer properties of this compound in vitro. The results indicated that it inhibited cell proliferation in various cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.

Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, uptake, or degradation, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

- 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

Comparison:

- Uniqueness: The presence of bromine atoms in (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

- Reactivity: Bromine atoms can participate in unique substitution and elimination reactions compared to other halogens or substituents.

- Biological Activity: The compound’s specific structure may result in unique interactions with biological targets, offering potential advantages in therapeutic applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride, a compound with the molecular formula CHBrClNO, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 331.43 g/mol

- CAS Number : 1213424-18-0

- IUPAC Name : this compound

- Structure : Chemical Structure

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those with p53 mutations.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (p53+) | 2.6 | Induction of apoptosis |

| HCT116 (p53-) | >30 | Minimal effect |

| MCF7 | 5.0 | Cell cycle arrest |

The compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway, leading to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Neuropharmacological Effects

Additionally, this compound has been investigated for its effects on dopamine receptors. Preliminary findings suggest that it may act as a selective agonist for D3 dopamine receptors, promoting β-arrestin translocation and G protein activation without significantly affecting D2 receptors .

The biological activity of this compound appears to be closely linked to its structural characteristics. The presence of the dibromophenyl group is believed to enhance its binding affinity to specific biological targets, including receptor sites involved in apoptosis and cell proliferation pathways.

Molecular Docking Studies

In silico studies have provided insights into the binding interactions between this compound and target proteins such as MDM2. These studies suggest that the compound can effectively inhibit the p53-MDM2 interaction, a crucial step in cancer cell survival .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Colorectal Cancer : A recent study focused on the effects of this compound on colorectal cancer cells showed a marked reduction in cell viability at concentrations as low as 2.6 µM. The study concluded that it could serve as a promising candidate for further development in cancer therapy .

- Neuropharmacology Research : Another investigation assessed the compound's impact on neurogenic pathways and found that it could modulate dopamine signaling effectively, which may have implications for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3,5-dibromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVMXBCVAPHWEC-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Br)Br)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.